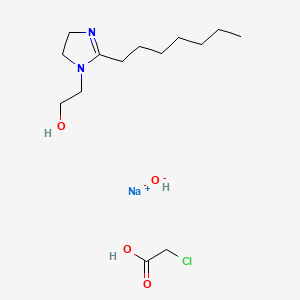
Sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide is a complex chemical compound with the molecular formula C14H28ClN2NaO4 and a molecular weight of 346.826 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide involves the reaction of 2-chloroacetic acid with 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol in the presence of sodium hydroxide . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise proportions. The reaction is monitored closely to maintain optimal conditions, such as temperature and pH, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroacetic acid moiety can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products’ formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Wissenschaftliche Forschungsanwendungen
Sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its surfactant properties allow it to disrupt cell membranes, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, chloro-, reaction products with 2-heptyl-4,5-dihydro-1H-imidazole-1-ethanol and sodium hydroxide
- Caprylic acid, aminoethylethanolamine amide-imidazoline, dicarboxymethylated, disodium salt
Uniqueness
Sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its wide range of applications make it a valuable compound in various fields .
Eigenschaften
| 68608-64-0 | |
Molekularformel |
C12H24N2O.C2H3ClO2.HNaO C14H28ClN2NaO4 |
Molekulargewicht |
346.82 g/mol |
IUPAC-Name |
sodium;2-chloroacetic acid;2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide |
InChI |
InChI=1S/C12H24N2O.C2H3ClO2.Na.H2O/c1-2-3-4-5-6-7-12-13-8-9-14(12)10-11-15;3-1-2(4)5;;/h15H,2-11H2,1H3;1H2,(H,4,5);;1H2/q;;+1;/p-1 |
InChI-Schlüssel |
QVYIAHOSBDIXIQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC1=NCCN1CCO.C(C(=O)O)Cl.[OH-].[Na+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)



![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)




![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)


![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
